3,4,5-trichlorophthalic Acid

Vue d'ensemble

Description

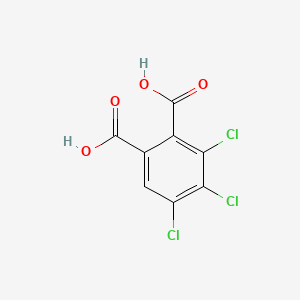

3,4,5-Trichlorophthalic acid is a chlorinated aromatic compound with the molecular formula

C8H3Cl3O4

and a molecular weight of 269.47 g/mol . This compound is characterized by the presence of three chlorine atoms attached to the benzene ring of phthalic acid, specifically at the 3, 4, and 5 positions. It is commonly used in organic synthesis and industrial applications due to its reactivity and stability.Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4,5-Trichlorophthalic acid is typically synthesized through the chlorination of phthalic anhydride. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction conditions often include elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves the continuous feeding of phthalic anhydride and chlorine gas into a reactor, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,5-Trichlorophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid with alcohols.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted products can be formed.

Reduced Compounds: Partially or fully dechlorinated phthalic acids.

Esters: Methyl, ethyl, or other alkyl esters of this compound.

Applications De Recherche Scientifique

3,4,5-Trichlorophthalic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of polyvinyl chloride (PVC) and other polymers.

Mécanisme D'action

The mechanism of action of 3,4,5-trichlorophthalic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug design.

Comparaison Avec Des Composés Similaires

- 2,3,4-Trichlorophthalic Acid

- 2,4,5-Trichlorophthalic Acid

- **3,4,

Activité Biologique

3,4,5-Trichlorophthalic acid (TCPA) is a chlorinated derivative of phthalic acid, noted for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including pharmacology and toxicology.

This compound has the empirical formula and a molecular weight of 261.45 g/mol. It is synthesized through chlorination reactions involving phthalic anhydride or o-xylene derivatives under controlled conditions. The synthesis process typically involves vapor-phase oxidation or chlorination methods to achieve the desired trichlorinated structure.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that TCPA exhibits significant antimicrobial activity. A study evaluating various substituted tetrachlorophthalic acid derivatives found that TCPA and its derivatives showed potent inhibition against several bacterial strains, comparable to established antibiotics such as streptomycin .

2. Glycosidase Inhibition

TCPA has been investigated for its ability to inhibit glycosidase enzymes, which are crucial for carbohydrate metabolism. The inhibition of these enzymes can have therapeutic implications in managing diabetes and other metabolic disorders. Studies indicate that TCPA derivatives can modulate glycosidase activity effectively, with implications for drug development targeting metabolic diseases .

3. Anticancer Activity

TCPA and its analogs have shown promise in anticancer research. In vitro assays against various cancer cell lines revealed that some TCPA derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial in developing targeted cancer therapies .

Toxicological Profile

While TCPA shows beneficial biological activities, it is also essential to consider its toxicological aspects. Studies have indicated that exposure to TCPA can induce hepatic microsomal enzymes in animal models, suggesting potential hepatotoxic effects . Furthermore, immunological studies on workers exposed to TCPA have highlighted possible allergic reactions and respiratory issues associated with prolonged exposure .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, TCPA was tested against Gram-positive and Gram-negative bacteria. The results indicated that TCPA had a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cancer Cell Line Selectivity

In vitro studies conducted on various cancer cell lines demonstrated that specific TCPA derivatives exhibited significant growth inhibition at low concentrations without affecting normal cell lines like MCF10A. This selectivity underscores the potential for developing anticancer drugs based on the TCPA scaffold .

Propriétés

IUPAC Name |

3,4,5-trichlorophthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXQXRTVKOXDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149258 | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110471-68-6 | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.